molecular formula C18H18ClFN4O4S2 B2684592 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216420-72-2

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2684592
CAS No.: 1216420-72-2
M. Wt: 472.93
InChI Key: ZJNFXJUSFUYZGL-UHFFFAOYSA-N
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrothiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core, a morpholine-containing ethyl group, and a nitro-substituted thiophene carboxamide. The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmacokinetics.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S2.ClH/c19-12-2-1-3-13-16(12)20-18(29-13)22(7-6-21-8-10-27-11-9-21)17(24)14-4-5-15(28-14)23(25)26;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNFXJUSFUYZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorine atom at the 4-position. The morpholine moiety is then attached via an ethyl linker, and the nitrothiophene group is introduced at the 5-position of the thiophene ring. The final step involves the formation of the carboxamide and the conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the nitrothiophene group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are best understood through comparisons with sulfur-containing heterocycles, fluorinated aromatic systems, and triazole derivatives. Below is a detailed analysis based on synthesis, spectral properties, and functional group behavior from the provided evidence and related literature.

Structural Analogues in Heterocyclic Chemistry

  • Core Heterocycles: The benzothiazole core in the target compound is analogous to 1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ). Both systems feature sulfur atoms contributing to electronic delocalization and tautomerism. However, benzothiazoles typically exhibit greater aromatic stability compared to triazole-thiones, which exist in equilibrium with thiol tautomers . Nitrothiophene vs. Sulfonylphenyl Groups: The nitro group on the thiophene ring (target) contrasts with sulfonylphenyl substituents in compounds [7–9].

Fluorinated Substituents

  • Fluorine Positioning :
    • The 4-fluoro substituent on the benzothiazole ring parallels the 2,4-difluorophenyl groups in compounds [7–9]. Fluorine atoms improve metabolic stability and modulate lipophilicity. However, ortho-fluorine (as in [7–9]) may introduce steric hindrance absent in the target’s para-fluoro configuration .

Morpholine vs. Alkylamine Moieties

  • Solubility and Basicity: The morpholinylethyl group in the target compound differs from simpler alkylamines in compounds like [10–15].

Data Tables

Table 1: Key Structural and Spectroscopic Comparisons

Property Target Compound Compounds [7–9] (Triazole-Thiones)
Core Heterocycle Benzothiazole 1,2,4-Triazole-3-thione
Electron-Withdrawing Group 5-Nitrothiophene 4-(4-X-Phenylsulfonyl)phenyl
Fluorine Substituents 4-Fluoro (benzothiazole) 2,4-Difluorophenyl
Solubilizing Group Morpholinylethyl None (alkyl/aryl substituents)
IR Bands (cm⁻¹) ~1500–1600 (C=N), ~1350 (NO₂) (inferred) 1247–1255 (C=S), 3278–3414 (NH)
Tautomerism Not observed Thione-thiol equilibrium

Research Findings and Gaps

  • Key Findings: The morpholine group in the target compound likely confers superior solubility compared to non-cyclic amines in analogs . The nitro group may enhance reactivity in electrophilic substitution or receptor binding, contrasting with sulfonyl groups in [7–9], which prioritize steric bulk.
  • Gaps in Literature :
    • Direct biological data (e.g., IC₅₀ values, toxicity) for the target compound are absent in the provided evidence.
    • Comparative studies on fluorine positioning (para vs. ortho) in benzothiazoles remain underexplored.

Biological Activity

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a nitrothiophene group, which contribute to its pharmacological properties. The presence of the morpholine ring enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation. For instance, it targets protein kinases involved in signaling pathways that regulate cell growth and survival.
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of vital metabolic processes.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Effect IC50/Minimum Inhibitory Concentration Reference
AnticancerInhibition of cancer cell growthIC50 = 0.004 μM
AntimicrobialBroad-spectrum activityMIC = 50 μg/mL
Enzyme Inhibition (e.g., Lck)Selective inhibitionIC50 = 0.004 μM
AntifungalEffective against fungal strainsMIC = 50 μg/mL

Case Studies

  • Anticancer Properties : A study evaluated the anticancer activity of the compound against various cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results indicated that the compound significantly inhibited cell proliferation with an IC50 value as low as 0.004 μM, demonstrating potent anticancer effects.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against both gram-positive and gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL across multiple strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

When compared to other benzothiazole derivatives, this compound shows enhanced potency due to its unique structural features. For example:

Compound Activity Profile
N-(1,3-benzothiazol-2-yl)-4-fluoroanilineModerate anticancer and antimicrobial
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycineLimited activity
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazideNotable anticancer but less potent than target compound

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